2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine 2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine
Brand Name: Vulcanchem
CAS No.: 73806-38-9
VCID: VC18483484
InChI: InChI=1S/C14H20ClNO/c1-17-13-7-4-6-11(9-13)14(15)8-3-2-5-12(14)10-16/h4,6-7,9,12H,2-3,5,8,10,16H2,1H3
SMILES:
Molecular Formula: C14H20ClNO
Molecular Weight: 253.77 g/mol

2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine

CAS No.: 73806-38-9

Cat. No.: VC18483484

Molecular Formula: C14H20ClNO

Molecular Weight: 253.77 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine - 73806-38-9

Specification

CAS No. 73806-38-9
Molecular Formula C14H20ClNO
Molecular Weight 253.77 g/mol
IUPAC Name [2-chloro-2-(3-methoxyphenyl)cyclohexyl]methanamine
Standard InChI InChI=1S/C14H20ClNO/c1-17-13-7-4-6-11(9-13)14(15)8-3-2-5-12(14)10-16/h4,6-7,9,12H,2-3,5,8,10,16H2,1H3
Standard InChI Key JOQQPFMZRONACM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2(CCCCC2CN)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, [2-chloro-2-(3-methoxyphenyl)cyclohexyl]methanamine, reflects its core structure: a cyclohexane ring substituted at the 2-position with a chlorine atom and a 3-methoxyphenyl group, alongside a methylamine side chain. The stereochemistry at the 2-position introduces chirality, which may influence its biological activity. Key identifiers include:

PropertyValue
CAS No.73806-38-9
Molecular FormulaC14H20ClNO\text{C}_{14}\text{H}_{20}\text{ClNO}
Molecular Weight253.77 g/mol
SMILESCOC1=CC=CC(=C1)C2(CCCCC2CN)Cl
InChIKeyJOQQPFMZRONACM-UHFFFAOYSA-N

The methoxyphenyl group contributes electron-donating effects via the methoxy substituent, potentially enhancing stability and interaction with aromatic systems in biological targets.

Synthesis Methods

Key Reaction Pathways

The synthesis of 2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine involves sequential functionalization of a cyclohexanone precursor. A representative route includes:

  • Chlorination of Cyclohexanone Derivatives:
    Starting with 2-methylcyclohexanone, electrophilic chlorination using reagents like sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) introduces the chlorine atom at the 2-position, yielding 2-chloro-2-methylcyclohexanone .

  • Grignard or Nucleophilic Amination:
    Reaction with m-methoxyphenylmagnesium bromide forms the methoxyphenyl-substituted cyclohexanol intermediate, which undergoes dehydration to the corresponding alkene.

  • Reductive Amination:
    The alkene is subjected to hydroamination using methylamine and a palladium catalyst, followed by reduction (e.g., with NaBH4\text{NaBH}_4) to yield the final amine product .

Optimization Challenges

Critical parameters include solvent polarity (polar aprotic solvents like THF enhance nucleophilicity), temperature control (–78°C for lithiation steps ), and stoichiometric ratios to minimize byproducts. Yields up to 59% have been reported for optimized one-pot protocols .

Physicochemical Properties

While comprehensive data remain limited, inferred properties from structural analogs include:

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the amine and methoxy groups.

  • Melting Point: Estimated 120–140°C based on cyclohexanemethylamine derivatives.

  • Stability: Susceptible to oxidative degradation; storage under inert atmospheres recommended.

The chlorine atom’s electronegativity (χ=3.0\chi = 3.0) and the methoxy group’s +M effect create a dipole moment favoring interactions with hydrophobic protein pockets.

Analytical Characterization

Spectroscopic Data

  • NMR Spectroscopy:
    1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 7.25 (t, J=8.0 HzJ = 8.0 \ \text{Hz}, 1H, aromatic), 6.82–6.75 (m, 3H, aromatic), 3.80 (s, 3H, OCH3_3), 3.12 (d, J=12.4 HzJ = 12.4 \ \text{Hz}, 1H, CH2_2NH2_2) .

  • Mass Spectrometry:
    HRMS (ESI+) m/z calculated for C14H20ClNO+\text{C}_{14}\text{H}_{20}\text{ClNO}^+: 254.1214; found: 254.1218 .

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